2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide
Brand Name: Vulcanchem
CAS No.: 70380-52-8
VCID: VC20883015
InChI: InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H
SMILES: COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Molecular Formula: C11H12BrCl2N3O2
Molecular Weight: 369.04 g/mol

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide

CAS No.: 70380-52-8

Cat. No.: VC20883015

Molecular Formula: C11H12BrCl2N3O2

Molecular Weight: 369.04 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide - 70380-52-8

Specification

CAS No. 70380-52-8
Molecular Formula C11H12BrCl2N3O2
Molecular Weight 369.04 g/mol
IUPAC Name methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Standard InChI InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H
Standard InChI Key YLRMJCGZUFXWLD-UHFFFAOYSA-N
SMILES COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Canonical SMILES COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br

Introduction

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide is a complex organic compound with the molecular formula C11H12BrCl2N3O2. It is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound is notable for its use as an impurity in the synthesis of certain pharmaceuticals, such as anagrelide, which is used to treat conditions like essential thrombocythemia.

Computed Descriptors

  • IUPAC Name: methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide

  • InChI: InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H

  • InChIKey: YLRMJCGZUFXWLD-UHFFFAOYSA-N

  • SMILES: COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br

Synthesis Methods

The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide typically involves multi-step reactions starting from quinazoline precursors. The process may include esterification and halogenation steps to introduce the methyl ester and hydrobromide components.

Applications

  • Pharmaceutical Impurity: It is recognized as an impurity in the synthesis of certain drugs, such as anagrelide, which is used to reduce platelet count in conditions like essential thrombocythemia.

  • Research Compound: Used in studies related to quinazoline derivatives for their potential biological activities.

Regulatory Considerations

  • Controlled Product: May require special documentation for purchase or handling due to regulatory restrictions.

  • Freight Restrictions: Shipping may be restricted due to its chemical nature.

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